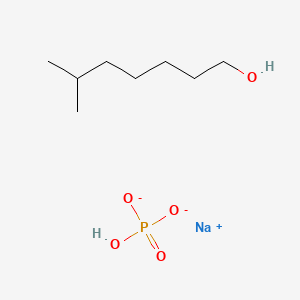
Phosphoric acid, isooctyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, isooctyl ester, sodium salt is an organophosphate compound that belongs to the class of phosphate esters. These compounds are characterized by the presence of a phosphoric acid moiety esterified with an alcohol. In this case, the alcohol is isooctanol, and the resulting ester is neutralized with sodium to form the sodium salt. This compound is commonly used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid, isooctyl ester, sodium salt typically involves the esterification of phosphoric acid with isooctanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
H3PO4+C8H17OH→C8H17OPO3H2+H2O
The resulting ester is then neutralized with sodium hydroxide to form the sodium salt:
C8H17OPO3H2+NaOH→C8H17OPO3Na+H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product. The use of automated systems and reactors enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, isooctyl ester, sodium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and isooctanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the isooctyl group, leading to the formation of oxidized derivatives.
Substitution: The ester group can participate in substitution reactions where the isooctyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkylating agents or nucleophiles under appropriate conditions.
Major Products
Hydrolysis: Phosphoric acid and isooctanol.
Oxidation: Oxidized isooctyl derivatives.
Substitution: Various alkyl or aryl phosphates.
Aplicaciones Científicas De Investigación
Phosphoric acid, isooctyl ester, sodium salt has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological buffers and as a component in cell lysis solutions.
Medicine: Utilized in pharmaceutical formulations as an excipient and stabilizer.
Industry: Applied in the manufacturing of detergents, lubricants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of phosphoric acid, isooctyl ester, sodium salt is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, thereby enhancing the solubility and dispersion of substances. It interacts with molecular targets such as cell membranes, proteins, and other macromolecules, facilitating processes like emulsification, solubilization, and stabilization.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, ethyl ester, sodium salt
- Phosphoric acid, butyl ester, sodium salt
- Phosphoric acid, hexyl ester, sodium salt
Uniqueness
Phosphoric acid, isooctyl ester, sodium salt is unique due to its specific alkyl chain length and branching, which confer distinct surfactant properties. Compared to other similar compounds, it offers better solubility and stability in various applications, making it a preferred choice in specific industrial and research settings.
Propiedades
Número CAS |
68186-56-1 |
|---|---|
Fórmula molecular |
C8H19NaO5P- |
Peso molecular |
249.20 g/mol |
Nombre IUPAC |
sodium;hydrogen phosphate;6-methylheptan-1-ol |
InChI |
InChI=1S/C8H18O.Na.H3O4P/c1-8(2)6-4-3-5-7-9;;1-5(2,3)4/h8-9H,3-7H2,1-2H3;;(H3,1,2,3,4)/q;+1;/p-2 |
Clave InChI |
BGDGYNIAISBJHX-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCO.OP(=O)([O-])[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphane](/img/structure/B14480369.png)
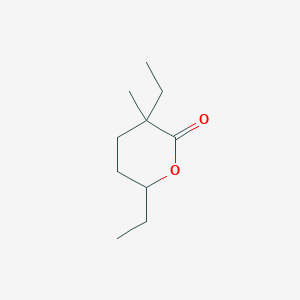
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![2,2,4,7-Tetramethyl-6-[(pentan-2-yl)oxy]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14480397.png)
![N-Acetyl-N-[(4-chlorophenyl)methoxy]benzamide](/img/structure/B14480402.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
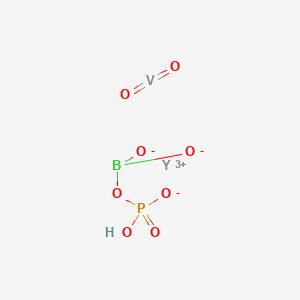

![(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane](/img/structure/B14480413.png)
![Phenol, 3-[(3R,4R)-1,3,4-trimethyl-4-piperidinyl]-](/img/structure/B14480419.png)
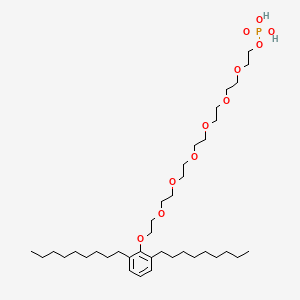

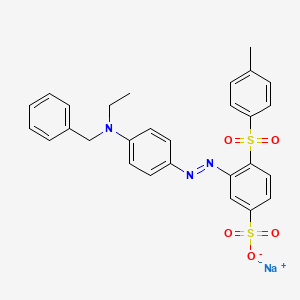
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
